molecular formula C10H14ClNO4 B13657177 (S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride

(S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride

Cat. No.: B13657177
M. Wt: 247.67 g/mol
InChI Key: ITHWRNDDPDQYFR-FJXQXJEOSA-N
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Description

(S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride is a compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxy-3-methoxycinnamic acid.

    Reduction: The double bond in the cinnamic acid is reduced to form 3-(4-hydroxy-3-methoxyphenyl)propanoic acid.

    Amination: The carboxylic acid group is converted to an amine group through a series of reactions involving reagents such as ammonia or amines.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amine group can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Formation of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted phenylpropanoic acid derivatives.

Scientific Research Applications

(S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to receptors, modulating cellular responses.

    Antioxidant Activity: The hydroxyl group contributes to its antioxidant properties, neutralizing free radicals.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: A closely related compound with similar structural features.

    4-Hydroxy-3-methoxycinnamic acid: The precursor in the synthesis of the target compound.

Uniqueness

(S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride is unique due to its specific amine and hydrochloride functionalities, which confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H14ClNO4

Molecular Weight

247.67 g/mol

IUPAC Name

(3S)-3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO4.ClH/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14;/h2-4,7,12H,5,11H2,1H3,(H,13,14);1H/t7-;/m0./s1

InChI Key

ITHWRNDDPDQYFR-FJXQXJEOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H](CC(=O)O)N)O.Cl

Canonical SMILES

COC1=C(C=CC(=C1)C(CC(=O)O)N)O.Cl

Origin of Product

United States

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